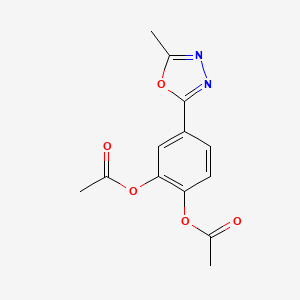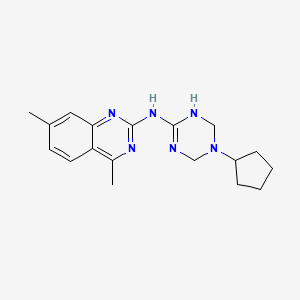
N~1~-(4-Isopropoxybenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-Isopropoxybenzyl)acrylamide is an organic compound that belongs to the class of acrylamides It features an acrylamide group attached to a benzyl ring substituted with an isopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Isopropoxybenzyl)acrylamide typically involves the reaction of 4-isopropoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Isopropoxybenzylamine+Acryloyl chloride→N 1 -(4-Isopropoxybenzyl)acrylamide+HCl
Industrial Production Methods
While specific industrial production methods for N1-(4-Isopropoxybenzyl)acrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
N~1~-(4-Isopropoxybenzyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Hydrogenation using a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of 4-isopropoxybenzyl ketone.
Reduction: Formation of N1-(4-isopropoxybenzyl)amine.
Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.
科学研究应用
N~1~-(4-Isopropoxybenzyl)acrylamide has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into materials to impart unique characteristics such as thermal stability or responsiveness to environmental changes.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N1-(4-Isopropoxybenzyl)acrylamide depends on its application. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long chains. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
N-Isopropylacrylamide: Known for its use in temperature-responsive hydrogels.
N-Benzylacrylamide: Similar structure but lacks the isopropoxy group.
N-(4-Methoxybenzyl)acrylamide: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
N~1~-(4-Isopropoxybenzyl)acrylamide is unique due to the presence of the isopropoxy group, which can impart distinct chemical and physical properties compared to its analogs. This makes it valuable for specific applications where these properties are desirable.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-4-13(15)14-9-11-5-7-12(8-6-11)16-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
InChI 键 |
LGUCPEXMKIBJKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14940771.png)
![1-(3,4-dichlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B14940779.png)
![4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B14940780.png)
![N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14940794.png)
![5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14940795.png)
![Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14940802.png)


![3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine](/img/structure/B14940827.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)

![2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14940845.png)
![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)
![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)
